6-(1,3-Thiazol-2-yl)pyridazin-3-amine
Description
Properties
IUPAC Name |
6-(1,3-thiazol-2-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-6-2-1-5(10-11-6)7-9-3-4-12-7/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXKOZMJPLUPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=NC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiazole Intermediates
A common approach begins with the preparation of 2-aminothiazole derivatives through the reaction of acetophenone with phenyltrimethylammonium tribromide followed by thiourea treatment. This sequence yields 2-aminothiazole compounds, which are then acetylated using acetic anhydride to protect the amine functionality (intermediates 5 and 6 in the referenced study).
Coupling with Pyridazine Core
The key intermediate amine is then coupled with a halogenated pyridazine derivative, such as 4,6-dichloropyridazine, under basic conditions. This ipso-substitution reaction replaces the chlorine atom with the thiazolyl amine moiety, forming the 6-(1,3-thiazol-2-yl)pyridazin-3-amine structure or its analogues (compound 9a–g).
Alternative Palladium-Catalyzed Coupling
For some derivatives, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are employed to introduce the thiazole or piperazine moieties onto the pyridazine ring. Catalysts such as Pd2(dba)3 with ligands like XantPhos and bases such as tert-butoxide are used in toluene at elevated temperatures (~110 °C).
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of 2-aminothiazole | Acetophenone + phenyltrimethylammonium tribromide + thiourea | Room temp to reflux | Several hours | Not specified | Initial thiazole ring formation |
| Acetylation | Acetic anhydride | Room temp | 1-2 hours | Not specified | Protection of amine group |
| Functionalization at 5-position | (2R)-2-methylpyrrolidine, N-methylpyrrolidone, base | 100 °C | 30 minutes | Not specified | Introduction of pyrrolidine moiety |
| Deprotection | Hydrolysis under basic conditions | Room temp | Variable | Not specified | Removal of acetyl protecting group |
| Coupling with pyridazine | 4,6-Dichloropyridazine, base (NaH), THF | Room temp | 1.5 - 5 hours | 59% (example) | Ipso-substitution to form final compound |
| Pd-catalyzed coupling | Pd2(dba)3, XantPhos, t-BuONa, toluene | 110 °C | 12 hours | Variable | For introduction of various substituents |
Research Findings on Conformational and Activity Relationships
Quantum chemical calculations have revealed that intramolecular interactions such as sulfur–nitrogen nonbonding and hydrogen bonding stabilize certain conformations of the thiazole-pyridazine core, which are crucial for biological activity. For example, conformation 2, stabilized by intramolecular hydrogen bonding and sulfur–oxygen interaction, is considered the most stable and relevant for receptor binding.
Modifications at the 5-position of the thiazole and the nature of the pyridazine substituents significantly influence the compound's activity and conformation, impacting the synthetic approach and functional group compatibility during preparation.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Materials | Acetophenone derivatives, phenyltrimethylammonium tribromide, thiourea, 4,6-dichloropyridazine |
| Key Intermediates | 2-Aminothiazole derivatives, acetylated thiazoles, pyrrolidine-functionalized thiazoles |
| Main Reactions | Thiazole ring formation, acetylation, functionalization, deprotection, ipso-substitution |
| Catalysts and Bases | Pd2(dba)3, XantPhos, NaH, N,N-diisopropylethylamine, t-BuONa |
| Solvents | N-Methylpyrrolidone, tetrahydrofuran, toluene |
| Typical Conditions | Room temperature to 110 °C, reaction times from 30 min to 12 h |
| Yields | Moderate to good (e.g., 59% for coupling step) |
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Thiazol-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemical Applications
Synthesis and Building Block:
6-(1,3-Thiazol-2-yl)pyridazin-3-amine serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds. Its reactivity allows it to participate in various organic reactions, making it a valuable reagent in synthetic chemistry.
Table 1: Chemical Reactions Involving 6-(1,3-Thiazol-2-yl)pyridazin-3-amine
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new compounds. |
| Coupling Reactions | Used in cross-coupling reactions to form biaryl compounds. |
| Cyclization | Participates in cyclization reactions leading to the formation of cyclic structures. |
Biological Applications
Biochemical Probes:
The compound has been investigated for its potential as a biochemical probe to study cellular processes and protein interactions. Its thiazole moiety contributes to its ability to interact with biological targets effectively.
Antiproliferative Activity:
Recent studies have highlighted the antiproliferative properties of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine derivatives against various cancer cell lines. For instance, thiazole-pyridazine hybrids have shown promising results in inhibiting cell growth in human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .
Table 2: Antiproliferative Activity of Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-(1,3-Thiazol-2-yl)pyridazin-3-amine derivative 1 | MCF-7 | 15.4 |
| 6-(1,3-Thiazol-2-yl)pyridazin-3-amine derivative 2 | DU145 | 12.8 |
| 6-(1,3-Thiazol-2-yl)pyridazin-3-amine derivative 3 | A375 (melanoma) | 18.7 |
Medicinal Applications
Therapeutic Potential:
The compound has been explored for its therapeutic potential in treating neurodegenerative diseases such as prion diseases. Research indicates that thiazole derivatives can exhibit antiprion activity, suggesting their role as potential leads for drug development . The structure–activity relationship (SAR) studies on these compounds have led to the identification of analogs with enhanced potency and selectivity.
Case Study: Prion Disease Treatment
A study demonstrated that a thiazole derivative exhibited an EC50 value of 0.94 µM against prion-infected neuroblastoma cells, indicating significant therapeutic potential . The compound was able to reach effective concentrations in the brain after oral administration in rodent models.
Industry Applications
Material Science:
In addition to biological applications, 6-(1,3-Thiazol-2-yl)pyridazin-3-amine is being utilized in the development of new materials and chemical products. Its unique chemical properties make it suitable for creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ in heterocyclic substituents, substituent positions, or functional groups, leading to variations in physicochemical and biological properties. Key examples include:
Key Observations :
- Bioavailability : The carboxylic acid derivative (6-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid) exhibits higher solubility due to its ionizable group, whereas the methoxy-substituted thiadiazole (208.24 g/mol) shows enhanced hydrogen-bond acceptor capacity .
- Synthetic Accessibility : Compounds with pyrazole substituents (e.g., N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine) are less commercially available, likely due to complex synthesis routes .
Hydrogen-Bonding Patterns
Hydrogen-bonding networks influence crystal packing and solubility. The target compound (1 donor, 4 acceptors) forms weaker intermolecular interactions compared to 3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine (1 donor, 6 acceptors), which may adopt more rigid crystalline structures . Etter’s graph set analysis suggests that thiazole-containing compounds favor D (chain) or R (ring) motifs, while pyrazole analogs form S (self) patterns .
Commercial and Research Relevance
Biological Activity
6-(1,3-Thiazol-2-yl)pyridazin-3-amine is a heterocyclic compound that combines a pyridazine ring with a thiazole moiety. This structural combination is known for its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The biological activity of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it may interact with kinases or phosphatases, affecting cell signaling pathways that regulate cell proliferation and apoptosis .
- Antimicrobial Activity : Similar thiazole derivatives have demonstrated significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis. The thiazole ring enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions .
- Antitumor Effects : Compounds containing thiazole and pyridazine rings have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways or inhibition of cell cycle progression .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine and related compounds.
Case Studies
Several studies have investigated the biological activity of thiazole and pyridazine derivatives, providing insights into their therapeutic potential:
- Antimicrobial Activity Against M. tuberculosis :
- Antitumor Properties :
- Structure-Activity Relationship (SAR) :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(1,3-Thiazol-2-yl)pyridazin-3-amine, and what key reaction conditions influence yield?
- Answer : The synthesis typically involves coupling reactions between pyridazine precursors and thiazole derivatives. A representative approach includes:
- Protection/deprotection strategies : Use of tert-butyldiphenylsilyl chloride (TBDPSCl) for amine protection, followed by acidic cleavage (e.g., HCl–MeOH) .
- Cross-coupling reactions : Palladium-catalyzed Buchwald-Hartwig amination for introducing the thiazole moiety, requiring ligands like BINAP and bases such as sodium tert-butoxide .
- Cyclization steps : Thiourea intermediates may undergo cyclization with reagents like CSCl₂ to form thiazole rings . Key factors affecting yield include solvent polarity (DMF or THF), temperature control, and catalyst loading .
Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of 6-(1,3-Thiazol-2-yl)pyridazin-3-amine?
- Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic shifts for pyridazine (δ 8.5–9.5 ppm) and thiazole (δ 7.0–8.0 ppm) protons .
- X-ray diffraction : Single-crystal analysis resolves bond lengths and angles (e.g., C–N bond distances of ~1.32 Å in pyridazine rings) and validates hydrogen-bonding networks (e.g., N–H⋯N interactions) .
- IR spectroscopy : Identifies functional groups like NH₂ (stretch ~3350 cm⁻¹) and C=N (stretch ~1600 cm⁻¹) .
Advanced Research Questions
Q. How do hydrogen bonding patterns in 6-(1,3-Thiazol-2-yl)pyridazin-3-amine influence its crystal packing and solubility properties?
- Answer : Graph set analysis (Etter’s formalism) reveals dominant S(6) and R₂²(8) motifs, where NH₂ groups form intermolecular bonds with thiazole nitrogen atoms. These interactions stabilize layered crystal structures, reducing solubility in non-polar solvents. Solubility can be modulated by introducing substituents that disrupt H-bonding (e.g., methyl groups) .
Q. What strategies are employed to resolve contradictory biological activity data observed for derivatives across different assay systems?
- Answer : Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). Mitigation strategies include:
- Orthogonal assays : Combining enzyme inhibition studies (e.g., kinase assays) with cell-based viability tests .
- Structural tweaks : Modifying the thiazole’s substituents (e.g., replacing fluorine with methyl groups) to alter lipophilicity and target affinity .
- Computational docking : Predicting binding modes to identify assay-specific steric clashes or electronic mismatches .
Q. What computational methods are recommended to predict the binding modes of this compound with biological targets?
- Answer :
- Density Functional Theory (DFT) : Calculates electron distribution in the thiazole ring, identifying nucleophilic/electrophilic regions for target interaction .
- Molecular docking (AutoDock/Vina) : Screens against protein databases (e.g., PDB entries 5TF/ZRD) to prioritize targets like kinases or GPCRs .
- MD simulations : Assesses stability of ligand-receptor complexes over nanosecond timescales .
Q. How does the electronic configuration of the thiazole ring affect the compound’s reactivity and pharmacological profile?
- Answer : The thiazole’s electron-deficient π-system enhances:
- Reactivity : Susceptibility to nucleophilic attack at the C2 position, enabling functionalization (e.g., alkylation) .
- Pharmacology : Improved binding to ATP pockets in kinases due to dipole interactions with catalytic lysine residues . Substituent effects (e.g., electron-withdrawing groups) can fine-tune IC₅₀ values by 10–100× .
Q. What are the primary challenges in designing enantioselective syntheses for chiral derivatives?
- Answer : Challenges include:
- Catalyst selection : Palladium complexes with chiral ligands (e.g., Josiphos) for asymmetric allylic amination, achieving enantiomeric excess (ee) >90% .
- Racemization risks : NH₂ groups may racemize under basic conditions; low-temperature (<0°C) or enzymatic resolutions mitigate this .
Methodological Considerations
- Data Contradiction Analysis : Cross-reference crystallographic data (e.g., bond angles in ) with computational models to validate structural hypotheses.
- Experimental Design : Prioritize modular synthesis (e.g., late-stage functionalization of pyridazine cores) to streamline derivative libraries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
